molecular formula C15H23NO5 B13052903 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

Cat. No.: B13052903
M. Wt: 297.35 g/mol
InChI Key: RVRIEGIAXRXNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate is a complex organic compound with a unique structure that includes a furo[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate is unique due to its specific structural features, such as the furo[3,2-B]pyridine core and the presence of tert-butyl and ethyl groups

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

4-O-tert-butyl 7-O-ethyl 3,3a,5,6-tetrahydro-2H-furo[3,2-b]pyridine-4,7-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-5-19-13(17)10-6-8-16(11-7-9-20-12(10)11)14(18)21-15(2,3)4/h11H,5-9H2,1-4H3

InChI Key

RVRIEGIAXRXNFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(CCO2)N(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.